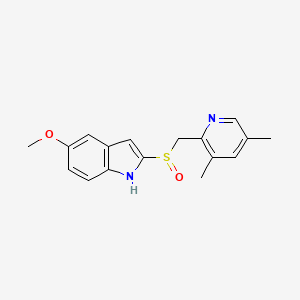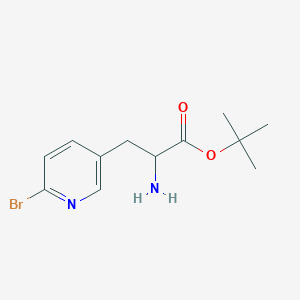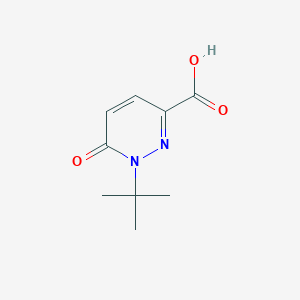
1-(tert-Butyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound features a tert-butyl group, which is known for its bulky nature and significant steric effects. The presence of the tert-butyl group can influence the compound’s reactivity and stability.
Preparation Methods
The synthesis of 1-(tert-Butyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of a suitable pyridazine derivative with tert-butyl reagents under controlled conditions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-(tert-Butyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents and conditions used in these reactions include strong acids, bases, and solvents like dichloromethane and toluene. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(tert-Butyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling cascades .
Comparison with Similar Compounds
1-(tert-Butyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
- 1-(tert-Butyl)-6-oxo-1,6-dihydropyridazine-4-carboxylic acid
- 1-(tert-Butyl)-6-oxo-1,6-dihydropyridazine-5-carboxylic acid These compounds share the pyridazine core structure but differ in the position of the carboxylic acid group. The unique positioning of the carboxylic acid group in this compound can influence its reactivity and biological activity .
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-tert-butyl-6-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,3)11-7(12)5-4-6(10-11)8(13)14/h4-5H,1-3H3,(H,13,14) |
InChI Key |
RSDIRNJYNQANPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)C=CC(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate](/img/structure/B12983942.png)
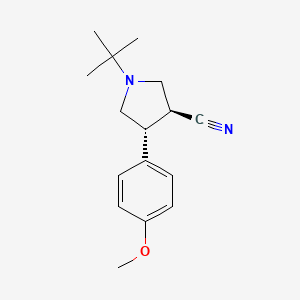

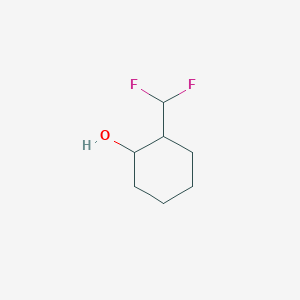
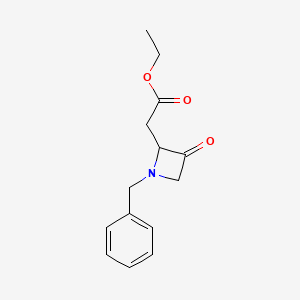
![Methyl 3-formyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12983974.png)
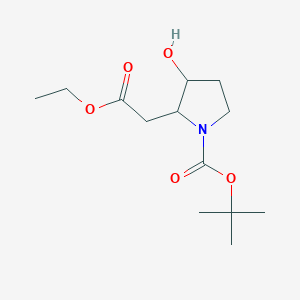
![Benzyl (6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B12983983.png)
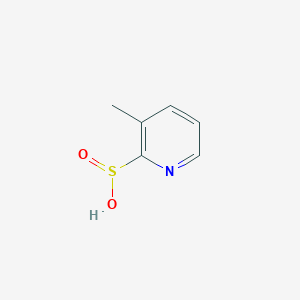
![1,2,3,4-Tetrahydrobenzo[g]isoquinoline](/img/structure/B12983995.png)

![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid](/img/structure/B12984010.png)
